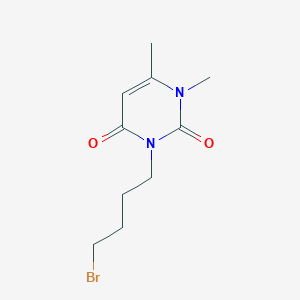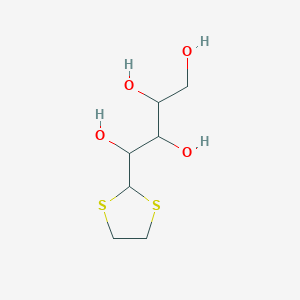
8-Fluoro-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthoic acid, where a fluorine atom is substituted at the 8th position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-naphthoic acid typically involves the fluorination of 2-naphthoic acid. One common method includes the use of a fluorinating agent such as hydrogen fluoride-pyridine (HF-Py) complex. The reaction is carried out at elevated temperatures, often around 120°C, to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions. The scalability of the reaction is crucial, and optimization of reaction parameters such as temperature, reagent concentration, and reaction time is essential to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-2-naphthoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), and mild heating.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and base (e.g., potassium carbonate) under inert atmosphere.
Major Products:
Esterification: Fluoro-naphthoate esters.
Amidation: Fluoro-naphthoamide derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds with fluorinated naphthalene moiety.
Aplicaciones Científicas De Investigación
8-Fluoro-2-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-2-naphthoic acid involves its ability to participate in various chemical reactions, forming covalent bonds with other molecules. It can act as a nucleophile or electrophile, depending on the specific reaction pathway. For instance, in Suzuki-Miyaura coupling, it acts as an electrophile, reacting with boronic acids to form biaryl compounds .
Comparación Con Compuestos Similares
- 6-Fluoro-2-naphthoic acid
- 2-Fluoro-6-iodobenzoic acid
- 2-Fluoro-6-iodobenzaldehyde
- 2-Fluoro-6-methylbenzonitrile
Comparison: 8-Fluoro-2-naphthoic acid is unique due to the position of the fluorine atom on the naphthalene ring, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and possess distinct photophysical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
5043-22-1 |
|---|---|
Fórmula molecular |
C11H7FO2 |
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
8-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14) |
Clave InChI |
DOWMUMMQQLCKPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)



![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)
![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)

![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)




![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)

